2-(3-fluorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

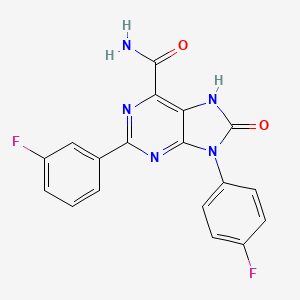

The compound 2-(3-fluorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative featuring fluorinated aromatic substituents at positions 2 and 9 of the purine core. The molecule comprises a 3-fluorophenyl group at position 2 and a 4-fluorophenyl group at position 9, with a carboxamide functional group at position 6.

Properties

IUPAC Name |

2-(3-fluorophenyl)-9-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F2N5O2/c19-10-4-6-12(7-5-10)25-17-14(23-18(25)27)13(15(21)26)22-16(24-17)9-2-1-3-11(20)8-9/h1-8H,(H2,21,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJLSIJMDNECHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)F)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-fluorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has been the subject of various studies due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a purine core with two fluorinated phenyl groups, which may enhance its biological activity through improved binding interactions with target enzymes or receptors. The molecular formula is , and it has a molecular weight of approximately 353.34 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including:

- Anticancer Activity : Research indicates that this compound may exhibit significant anticancer properties by inhibiting key enzymes involved in cancer cell proliferation.

- Enzyme Inhibition : It has been shown to inhibit poly(ADP-ribose) polymerase (PARP) enzymes, which play a critical role in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy.

- PARP Inhibition : The compound's ability to inhibit PARP1 and PARP2 has been highlighted in studies, demonstrating Ki values of approximately 1.2 nM and 0.87 nM, respectively . This inhibition leads to the accumulation of DNA damage in cancer cells, particularly those with BRCA mutations.

- Cell Proliferation Inhibition : In vitro studies have shown that the compound can significantly reduce the proliferation of cancer cell lines, with effective concentrations (EC50) ranging from 0.3 nM to 5 nM depending on the cell type .

Study 1: Antitumor Efficacy

A study conducted on breast cancer xenograft models demonstrated that oral administration of this compound resulted in substantial tumor growth inhibition when used as a single agent or in combination with conventional chemotherapeutics like temozolomide and cisplatin .

Study 2: Enzyme Interaction Analysis

In a detailed analysis of enzyme interactions, the compound was found to bind selectively to PARP enzymes, leading to a decrease in their activity and subsequent effects on DNA repair pathways. This interaction was characterized using surface plasmon resonance (SPR) techniques .

Comparative Analysis

The following table summarizes the biological activities of similar compounds:

| Compound Name | Structural Features | Biological Activity | Notable Differences |

|---|---|---|---|

| 2-(3-hydroxyphenyl)-9-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | Hydroxy group instead of fluorine | Anticancer activity | Lacks fluorine; different electronic properties |

| 9-(4-chlorophenyl)-2-(3-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide | Chlorophenyl instead of fluorophenyl | Potentially similar anticancer effects | Chlorine is less electronegative than fluorine |

| 9-(4-methoxyphenyl)-2-(3-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide | Additional methoxy group | Anti-inflammatory properties | Increased steric hindrance due to extra methoxy |

Comparison with Similar Compounds

Comparison with Structural Analogs

A detailed comparison with structurally related purine-6-carboxamide derivatives is presented below, focusing on substituent effects, molecular properties, and inferred pharmacological implications.

Structural and Molecular Properties

Table 1: Structural and Molecular Comparison of Analogs

*Deduced molecular formula based on structural analogs.

Substituent Effects and Pharmacological Implications

Electron-Withdrawing vs. Electron-Donating Groups

- Fluorine (Target Compound): The dual fluorine substituents enhance electronegativity, promoting strong dipole interactions with target receptors.

- Chlorine () : The 2,4-dichlorophenyl group increases lipophilicity and steric bulk, which may enhance membrane permeability but reduce solubility. Chlorine’s electron-withdrawing nature could also destabilize metabolic oxidation .

- Ethoxy () : The ethoxy group at position 9 introduces polarity, improving aqueous solubility. However, its larger size may reduce blood-brain barrier penetration compared to fluorine .

Lipophilicity and Metabolic Stability

- Methyl Groups (): Methyl substituents increase lipophilicity, favoring passive diffusion across membranes.

- Hydroxyl and Methoxy Groups (): The 4-hydroxyphenylamino and 2-methoxyphenyl groups enhance hydrogen bonding with targets, improving binding specificity. However, hydroxyl groups may increase susceptibility to glucuronidation .

Polarity and Solubility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.